

GDC-6036 (Divarasib): Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: GDC-6036-NH

Cat. No.: B10831487

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-6036, also known as Divarasib, is a highly potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][4] GDC-6036 irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[5][6] This action effectively blocks downstream oncogenic signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR, thereby inhibiting tumor cell proliferation and survival.[4] Preclinical studies have demonstrated that GDC-6036 exhibits significantly greater potency and selectivity compared to first-generation KRAS G12C inhibitors.[7][8]

These application notes provide a summary of GDC-6036 sensitive cell lines and detailed protocols for key in vitro assays to evaluate the cellular effects of GDC-6036.

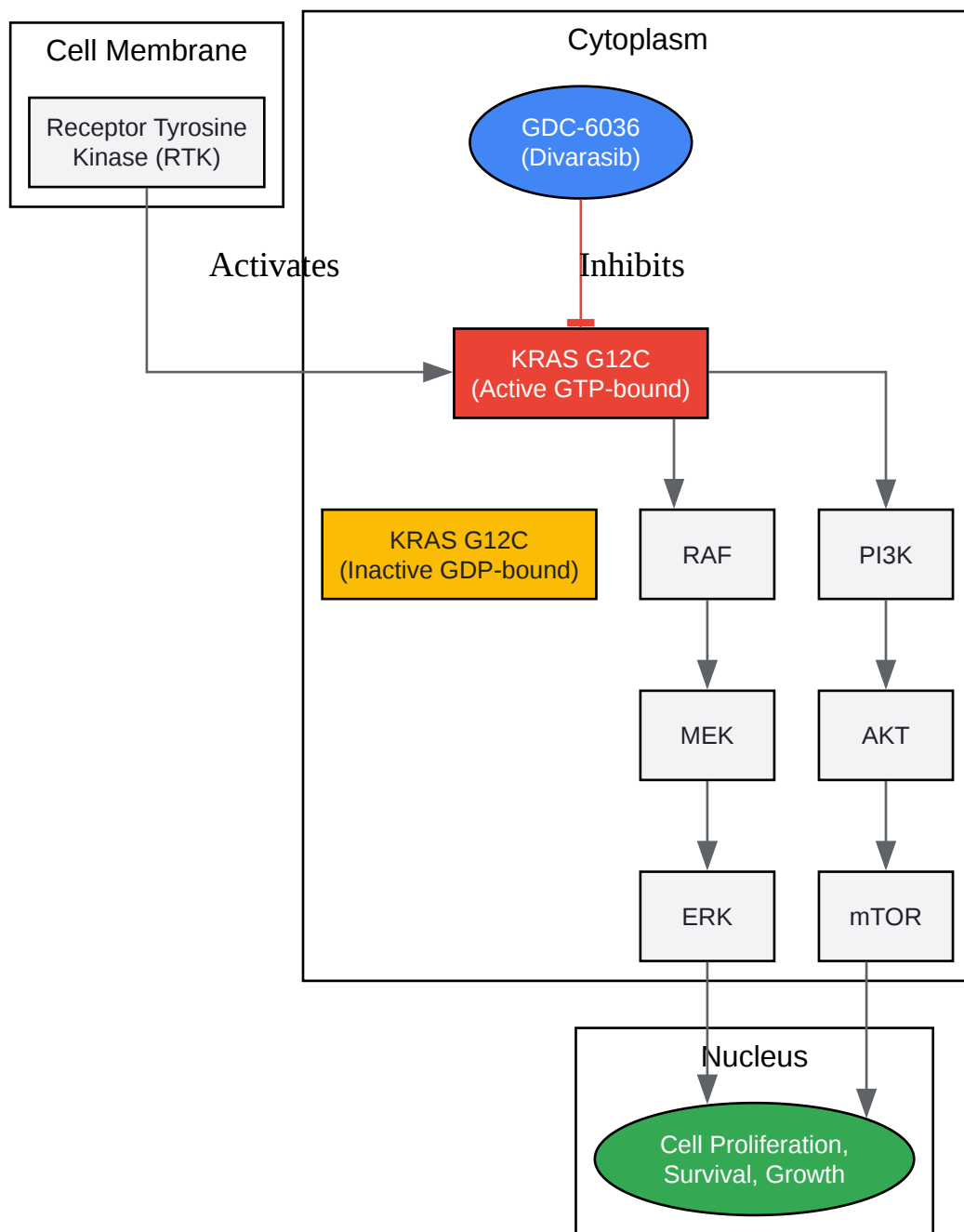
Data Presentation: Cell Lines Sensitive to GDC-6036

GDC-6036 has demonstrated potent anti-proliferative activity in a range of cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the reported sensitivity of various cell lines to GDC-6036 treatment.

| Cell Line | Cancer Type | Reported IC50 / Potency | Reference(s) |
|------------|-----------------------------|---|------------------------|
| General | KRAS G12C Mutant Cell Lines | Median IC50 in the sub-nanomolar range. [1][9] | [1][9] |
| HCC1171 | Non-Small Cell Lung Cancer | EC50 of 2 nM (for K-Ras G12C-alkylation). [5] | [5] |
| NCI-H2030 | Non-Small Cell Lung Cancer | Dose-dependent target engagement observed with over 90% engagement at 100 mg/kg in a xenograft model. [5] | [5] |
| MIA PaCa-2 | Pancreatic Cancer | High antitumor potency in a xenograft model. [10] | [10] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Used in combination studies showing sensitivity to KRAS G12C inhibition. [11] | [11] |
| NCI-H358 | Non-Small Cell Lung Cancer | Used in xenograft models to evaluate efficacy of KRAS G12C inhibitors. [11] | [11] |
| SW837 | Colorectal Cancer | Sensitive to KRAS G12C inhibition in combination studies. [11] | [11] |

Signaling Pathway

GDC-6036 inhibits the constitutively active KRAS G12C mutant protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

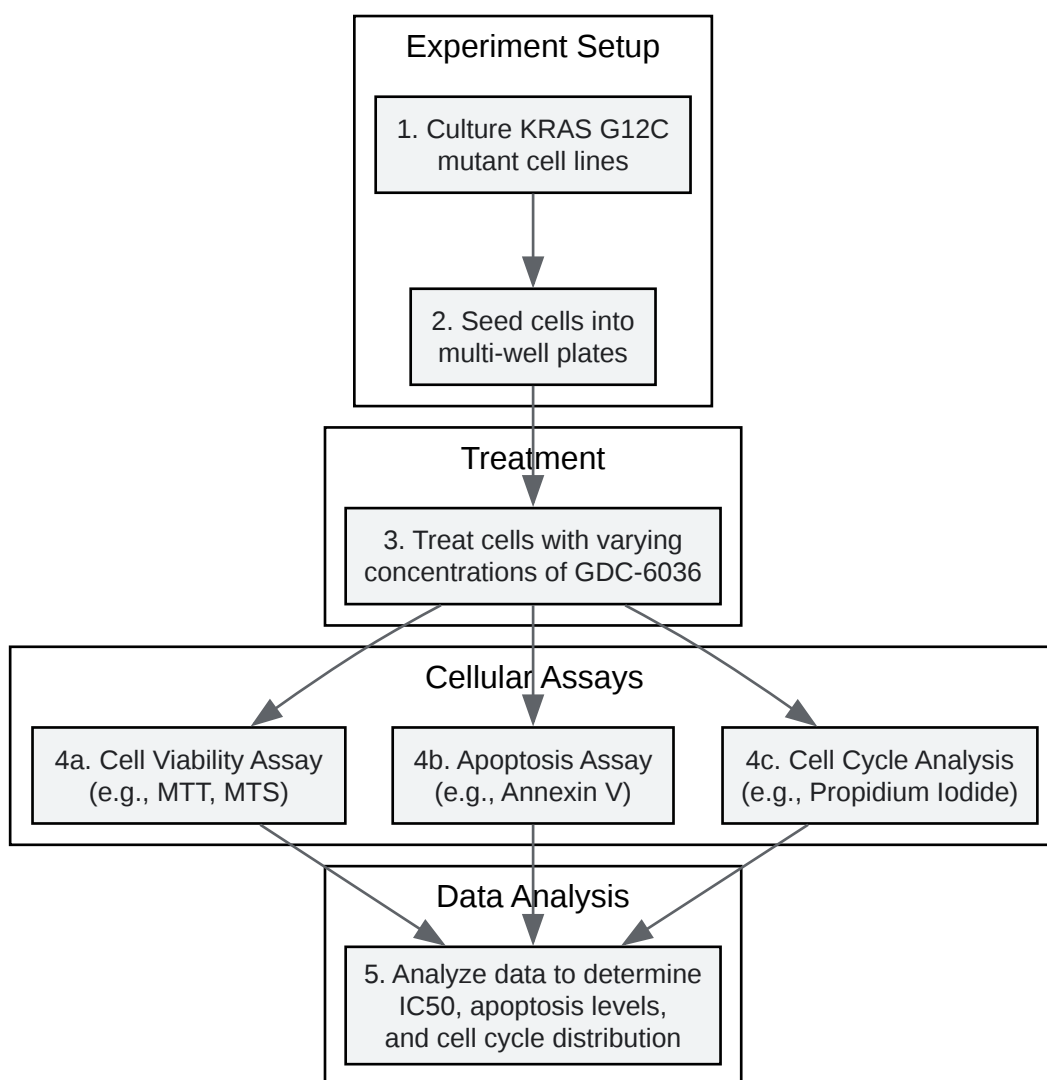


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Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of GDC-6036.

Experimental Workflow

A general workflow for evaluating the in vitro efficacy of GDC-6036 is outlined below.



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Caption: General experimental workflow for in vitro testing of GDC-6036.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of GDC-6036 that inhibits cell viability by 50% (IC₅₀).

Materials:

- KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)
- Complete cell culture medium
- GDC-6036 (Divarasil)
- Dimethyl sulfoxide (DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of GDC-6036 in DMSO.
 - Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 μ M).
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of GDC-6036. Include a vehicle control (DMSO-treated) and a no-cell

control (medium only).

- Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the incubation period, add 20 µL of MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 µL of the solubilization solution to each well.
 - Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the GDC-6036 concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis in cells treated with GDC-6036.

Materials:

- KRAS G12C mutant cancer cell line

- Complete cell culture medium
- GDC-6036
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
 - Allow cells to attach overnight.
 - Treat cells with GDC-6036 at a relevant concentration (e.g., 1x, 5x, and 10x the IC₅₀ value) for 24-48 hours. Include a vehicle control.
- Cell Harvesting and Staining:
 - Harvest both adherent and floating cells.
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
 - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of GDC-6036 on cell cycle progression.

Materials:

- KRAS G12C mutant cancer cell line
- Complete cell culture medium
- GDC-6036
- 6-well plates
- PBS
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to attach overnight.

- Treat cells with GDC-6036 at various concentrations for 24-48 hours. Include a vehicle control.
- Cell Fixation:
 - Harvest the cells and wash once with PBS.
 - Resuspend the cell pellet in 500 μ L of PBS.
 - While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Cell Staining:
 - Centrifuge the fixed cells and discard the ethanol.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 500 μ L of PI staining solution.
 - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer.
 - Use a linear scale for the PI fluorescence channel.
 - Gate on single cells to exclude doublets.
 - Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

GDC-6036 is a potent and selective inhibitor of the KRAS G12C oncoprotein. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of GDC-6036 on sensitive cancer cell lines. These assays are crucial for

understanding the mechanism of action and determining the therapeutic potential of this promising targeted therapy.

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